2-Amino-3-fluorobenzoyl-5-methylthiophene chemical structure and properties
2-Amino-3-fluorobenzoyl-5-methylthiophene chemical structure and properties
An In-depth Technical Guide to 2-Amino-3-fluorobenzoyl-5-methylthiophene: Structure, Synthesis, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-Amino-3-fluorobenzoyl-5-methylthiophene represents a compelling, albeit specialized, chemical entity that merges three key pharmacophoric elements: an anthranilate core (2-aminobenzoyl), a fluorine substituent, and a 5-methylthiophene ring. While not a widely commercialized compound, its structure suggests significant potential as a scaffold for developing novel therapeutics, particularly in oncology and immunology.
This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzoyl-5-methylthiophene from the perspective of a senior application scientist. We will dissect its chemical architecture, propose a robust synthetic pathway, and explore its potential applications as a modulator of key biological pathways. The methodologies described herein are grounded in established chemical principles, offering a self-validating framework for researchers aiming to synthesize and evaluate this and related compounds.
Chemical Structure and Physicochemical Properties
The formal name, 2-Amino-3-fluorobenzoyl-5-methylthiophene, precisely defines its molecular architecture. It consists of a ketone linker between a 2-amino-3-fluorophenyl group and a 5-methyl-2-thienyl group. The strategic placement of the fluorine atom ortho to the amino group introduces significant electronic and conformational constraints. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group and influence intramolecular hydrogen bonding, which in turn can pre-organize the molecule for optimal binding to a biological target. The methyl group on the thiophene ring provides a lipophilic contact point and can enhance binding affinity through van der Waals interactions.
Caption: Chemical structure of (2-amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNOS | N/A (Calculated) |
| Molecular Weight | 235.28 g/mol | N/A (Calculated) |
| XLogP3 | 3.2 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 (from -NH₂) | N/A (Calculated) |
| Hydrogen Bond Acceptors | 3 (from -N, -O, -F) | N/A (Calculated) |
| Predicted Boiling Point | ~425.7 °C | N/A (Estimated) |
| Predicted Melting Point | 95-105 °C | N/A (Estimated) |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A logical and efficient route for the synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene with a suitably prepared 2-amino-3-fluorobenzoyl derivative. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds between aromatic rings and carbonyl groups.
The key challenge in this synthesis is the management of the amino group on the benzoyl ring, which is a strong activating group but can also be protonated by the Lewis acid catalyst, deactivating the ring. Therefore, a two-step approach is proposed:
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Preparation of the Acyl Chloride: Conversion of 2-amino-3-fluorobenzoic acid to its corresponding acyl chloride.
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Friedel-Crafts Acylation: Reaction of the acyl chloride with 2-methylthiophene using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology and should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 2-Amino-3-fluorobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-3-fluorobenzoyl chloride is a viscous oil or solid and is typically used immediately in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM).
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Cool the suspension to 0°C using an ice bath.
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Dissolve the crude 2-amino-3-fluorobenzoyl chloride from Step 1 and 2-methylthiophene (1.1 eq) in anhydrous DCM.
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Add this solution dropwise to the AlCl₃ suspension at 0°C over 30 minutes. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side reactions.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 2-Amino-3-fluorobenzoyl-5-methylthiophene.
Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The structural features of 2-Amino-3-fluorobenzoyl-5-methylthiophene make it an attractive scaffold for kinase inhibitors. The aminobenzoyl moiety can mimic the hinge-binding region of ATP, a common strategy in designing competitive kinase inhibitors. The thiophene ring can occupy the hydrophobic pocket of the ATP-binding site, while the amino group and ketone oxygen can form critical hydrogen bonds with the kinase "hinge" region.
For example, this scaffold could be explored as an inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. BTK inhibitors often feature a heterocyclic core that interacts with the enzyme's active site.
Caption: Hypothesized inhibition of the BTK signaling pathway by the target compound.
By inhibiting BTK, the compound could block the downstream signaling cascade that leads to B-cell proliferation and survival, offering a therapeutic strategy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. The fluorine atom could enhance binding affinity and improve metabolic stability, key attributes for a successful drug candidate.
Conclusion
2-Amino-3-fluorobenzoyl-5-methylthiophene is a molecule of significant synthetic and medicinal interest. While specific data on this compound is not widely published, its structure can be rationally designed and synthesized using established organic chemistry principles like Friedel-Crafts acylation. Its composite architecture, featuring a hinge-binding aminobenzoyl group, a metabolically stable fluorine atom, and a hydrophobic thiophene ring, makes it a prime candidate for development as a kinase inhibitor. The protocols and insights provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising chemical scaffold.
References
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Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: The Friedel–Crafts Acylation Reaction Source: Organic Reactions URL: [Link]
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Title: PubChem Compound Summary for CID 135472147 (A structurally related compound for property prediction) Source: National Center for Biotechnology Information URL: [Link]
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Title: A-770041, a Novel Purine-Like Inhibitor of Src-Family Tyrosine Kinases, with Antitumor Activity Source: Cancer Research URL: [Link]
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Title: Targeting BTK with ibrutinib in B-cell malignancies Source: Nature Reviews Cancer URL: [Link]
